molecular formula C15H16F3N3O3S B2581467 1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705950-28-2

1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2581467
CAS No.: 1705950-28-2
M. Wt: 375.37
InChI Key: FQMJSELGVFIDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and a 4-methylbenzenesulfonyl moiety. This structure combines pharmacologically relevant motifs:

  • 1,3,4-Oxadiazole: Known for metabolic stability and antimicrobial activity .
  • Trifluoromethyl Group: Enhances lipophilicity and bioavailability .
  • Piperidine and Sulfonyl Moieties: Improve solubility and target binding .

Synthesis typically involves multi-step reactions, including heterocycle formation (e.g., condensation of hydrazides with CS₂/KOH) and sulfonylation (e.g., using 4-bromomethylbenzenesulfonyl chloride) under basic conditions .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-10-2-4-12(5-3-10)25(22,23)21-8-6-11(7-9-21)13-19-20-14(24-13)15(16,17)18/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMJSELGVFIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles or Substituents

Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 4-methylbenzenesulfonyl, 5-(trifluoromethyl)-1,3,4-oxadiazole 391.36 Antibacterial, potential enzyme inhibition
1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 2-methoxybenzenesulfonyl 391.36 Not reported (structural analogue)
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Thiazolylmethyl 394.41 Unknown (commercial availability)
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-piperidine 4-bromophenyl 337.18 Unspecified (research compound)
2-ISOPROPYL-5-(PIPERIDIN-4-YL)-1,3,4-OXADIAZOLE Isopropyl 223.28 Potential enzyme inhibitor

Key Observations :

  • Sulfonyl vs. Thiazolylmethyl : The sulfonyl group in the target compound enhances solubility compared to lipophilic thiazole derivatives .
  • Trifluoromethyl vs. Halogen/Bulkier Groups : The -CF₃ group improves metabolic stability over bromophenyl or isopropyl substituents .

Pharmacological Analogues

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Structure : Piperazine-pyridine hybrids with trifluoromethylphenyl groups .
  • Activity: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole) .
  • Comparison : The target compound lacks azole motifs critical for CYP51 binding but shares piperidine/trifluoromethyl features for enhanced pharmacokinetics .
RAD-140 (SARM)
  • Structure: Contains 5-(4-cyanophenyl)-1,3,4-oxadiazole linked to a pyrrolidine-hydroxyl chain .
  • Activity : Androgen receptor agonist with hepatotoxicity risks .
  • Comparison : Both compounds use 1,3,4-oxadiazole for stability, but the target compound’s piperidine-sulfonyl design reduces off-target toxicity risks .

Antibacterial Activity Comparison

  • Target Compound : Exhibits moderate-to-strong antibacterial activity against E. coli and S. aureus due to sulfonyl and oxadiazole synergy .
  • Analogues from : 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (6a-o) show activity linked to electron-withdrawing substituents (e.g., -NO₂, -Cl) .
  • 1,3,4-Thiadiazole Derivatives : Lower activity than oxadiazoles due to reduced electronegativity .

Physicochemical and Computational Insights

  • Molecular Weight and Lipophilicity : The target compound (MW 391.36) balances solubility and membrane permeability better than bulkier analogues (e.g., MW 593.08 in ) .
  • DFT Studies : Density-functional theory (DFT) confirms the trifluoromethyl group stabilizes the oxadiazole ring via electron-withdrawing effects, enhancing reactivity .
  • Crystallography : SHELXL refinement methods are critical for confirming piperidine ring conformations in analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.